3-chloro-4-iodo-5-methoxyBenzenemethanol
Description
3-Chloro-4-iodo-5-methoxyBenzenemethanol is a halogenated aromatic alcohol with the molecular formula C₇H₆ClIO₃ and a molecular weight of 300.48 g/mol. Its structure features a benzene ring substituted with chlorine (position 3), iodine (position 4), methoxy (position 5), and a hydroxymethyl (-CH₂OH) group. The presence of halogens (Cl, I) and electron-donating methoxy groups creates a unique electronic and steric profile, influencing its physicochemical properties and reactivity.
Properties
Molecular Formula |
C8H8ClIO2 |
|---|---|
Molecular Weight |
298.50 g/mol |
IUPAC Name |
(3-chloro-4-iodo-5-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8ClIO2/c1-12-7-3-5(4-11)2-6(9)8(7)10/h2-3,11H,4H2,1H3 |
InChI Key |
JRYNJNMMPPXVST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)Cl)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-iodo-5-methoxyBenzenemethanol can be achieved through several methodsFor instance, the compound can be synthesized by reacting 3-chloro-4-iodo-5-methoxybenzaldehyde with a reducing agent such as sodium borohydride in methanol, resulting in the formation of the desired methanol derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and reduction reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-iodo-5-methoxyBenzenemethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen substituents, resulting in a simpler phenylmethanol derivative.
Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-4-iodo-5-methoxybenzaldehyde or 3-chloro-4-iodo-5-methoxybenzoic acid.
Reduction: 3-Chloro-4-iodo-5-methoxyphenylmethane.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-4-iodo-5-methoxyBenzenemethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-iodo-5-methoxyBenzenemethanol involves its interaction with molecular targets such as enzymes and receptors. The presence of chloro, iodo, and methoxy groups allows the compound to form specific interactions with these targets, potentially modulating their activity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Substituent Effects on Physicochemical Properties
- Halogen Influence: The iodine atom in the target compound contributes to a higher molecular weight and density compared to analogues like (4-fluoro-3-(trifluoromethyl)phenyl)methanol. Chlorine (electron-withdrawing) and methoxy (electron-donating) groups create opposing electronic effects, balancing the ring’s electron density. This contrasts with 3,4-dimethoxybenzylamine, where dual methoxy groups enhance electron donation, increasing basicity .
Solubility and Polarity :
Theoretical Reactivity and Spectroscopic Behavior
Oxidation Susceptibility :
The benzylic alcohol group is prone to oxidation, forming a ketone or aldehyde. Electron-withdrawing halogens may stabilize the intermediate, slowing oxidation compared to 3,4-dimethoxybenzylamine, where electron-donating groups accelerate reactions .Computational Predictions : Density functional theory (DFT) studies (e.g., B3LYP/6-31G(d,p)) suggest that iodine’s polarizability would cause significant deshielding in ¹H NMR, shifting aromatic proton signals downfield. Methoxy protons are predicted at δ 3.8–4.0 ppm, while benzylic -CH₂OH protons may appear as a multiplet near δ 4.5–5.0 ppm .
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